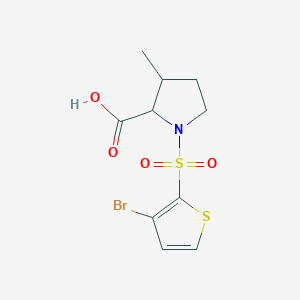![molecular formula C10H9F3N2O4 B6632771 (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid, also known as TFMPA, is a potent and selective antagonist of the group II metabotropic glutamate receptors (mGluRs). It has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid selectively blocks the group II mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. The activation of these receptors leads to the inhibition of neurotransmitter release and the suppression of neuronal excitability. By blocking the group II mGluRs, (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid enhances synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It enhances synaptic transmission and neuronal excitability, which can lead to improved cognitive function and memory. It has also been shown to have anti-epileptic effects, as it inhibits the release of glutamate, which is involved in the development of seizures. Additionally, it has been shown to have neuroprotective effects, as it reduces the damage caused by ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid is its high selectivity for the group II mGluRs, which allows for specific modulation of synaptic transmission and plasticity. It is also relatively easy to synthesize and purify, which makes it a useful tool for research. However, one of the limitations of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid is its relatively low potency compared to other mGluR antagonists. Additionally, it has poor solubility in water, which can make it difficult to work with in certain experimental protocols.
Direcciones Futuras
There are a number of future directions for research involving (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid. One area of interest is the development of more potent and selective mGluR antagonists, which could lead to the development of new therapeutic agents for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid and other mGluR antagonists, as well as their potential applications in the treatment of various neurological disorders. Finally, there is a need for more studies investigating the potential side effects and toxicity of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid and other mGluR antagonists.
Métodos De Síntesis
The synthesis of (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid involves the reaction of (S)-2-amino-3-hydroxypropanoic acid with 5-(trifluoromethyl)nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to selectively block the group II mGluRs, which are involved in the regulation of synaptic transmission and plasticity. (2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid has been used in various studies to investigate the role of mGluRs in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)5-1-2-6(14-3-5)8(17)15-7(4-16)9(18)19/h1-3,7,16H,4H2,(H,15,17)(H,18,19)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPPXJNTCOMXIP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)


![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)



![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)